Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate
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Overview
Description
TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, a cyano group, and a pyridinecarboxylate moiety. The presence of these functional groups makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
The synthesis of TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the pyridine ring: This step involves the cyclization of appropriate precursors to form the pyridine ring.
Introduction of functional groups: Various functional groups such as tert-butyl, chlorophenyl, cyano, and others are introduced through specific reactions.
Final assembly: The final step involves the coupling of different intermediates to form the desired compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE can be compared with other similar compounds, such as:
These compounds share some structural similarities but differ in their functional groups and specific applications. The unique combination of functional groups in TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE makes it distinct and valuable for specific research purposes.
Properties
Molecular Formula |
C27H28ClN3O3S |
---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C27H28ClN3O3S/c1-16-6-12-20(13-7-16)31-22(32)15-35-25-21(14-29)24(18-8-10-19(28)11-9-18)23(17(2)30-25)26(33)34-27(3,4)5/h6-13,24,30H,15H2,1-5H3,(H,31,32) |
InChI Key |
KSMDSCDCCUMXDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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